
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide is a complex organic compound that features both indole and furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of indole to obtain 5-bromoindole. This is followed by the alkylation of 5-bromoindole with an appropriate ethylating agent to introduce the ethyl group. The next step involves the iodination of furan-3-carboxamide to introduce the iodine atom. Finally, the two intermediates are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Both the bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the halogen atoms with the nucleophile.
Aplicaciones Científicas De Investigación
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of new polymers or coatings.
Mecanismo De Acción
The mechanism by which N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide is unique due to the combination of indole and furan rings, as well as the presence of both bromine and iodine atoms. This combination of features can result in unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
920505-99-3 |
|---|---|
Fórmula molecular |
C15H12BrIN2O2 |
Peso molecular |
459.08 g/mol |
Nombre IUPAC |
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide |
InChI |
InChI=1S/C15H12BrIN2O2/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20) |
Clave InChI |
MURVDOUCPYEHJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(OC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


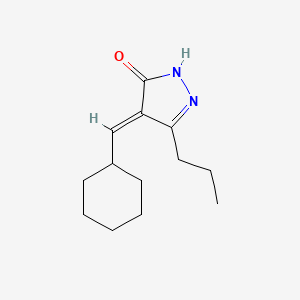
![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)
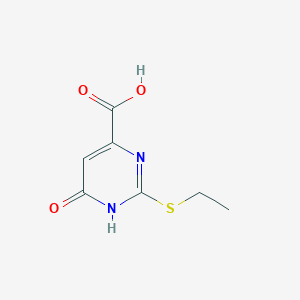
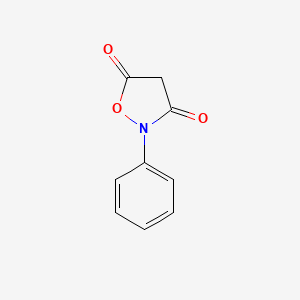
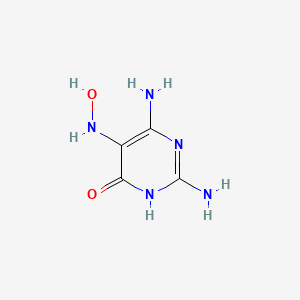
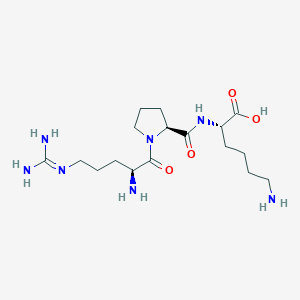
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
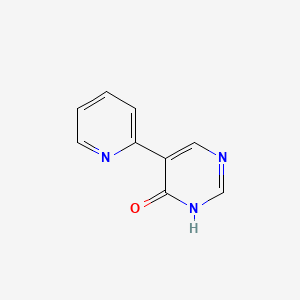
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
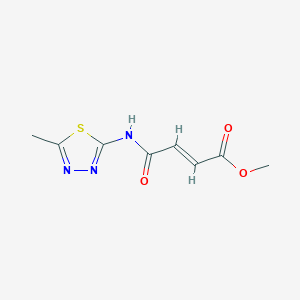
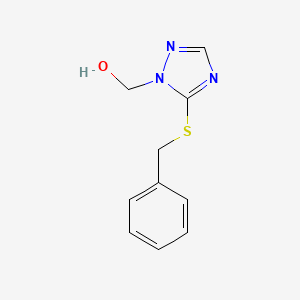
![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12905389.png)
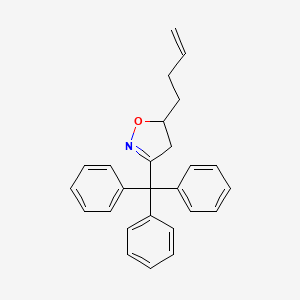
![Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate](/img/structure/B12905395.png)
